molecular formula C20H27N3O3 B2626460 N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941945-39-7

N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2626460
M. Wt: 357.454
InChI Key: BADFYKMERIXKLE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. For the given compound, the molecular formula is C20H27N3O3 and the molecular weight is 357.4541.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. It’s important to note that the synthesis of a specific compound can vary based on the starting materials and the desired yield.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed numerous methods for synthesizing tetrahydroquinoline derivatives, including "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide." These methods often focus on the synthesis of compounds with potential biological activities or for studying their chemical properties.

  • Synthesis of Tetrahydroquinoline Derivatives

    A study detailed the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure involving acylation, reduction, N-alkylation, and acid hydrolysis, highlighting a systematic approach to creating structurally diverse compounds with possible biological applications (Rozhkova et al., 2018).

  • Facile Synthesis Techniques

    Research has also focused on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showing the versatility of methods for synthesizing complex heterocyclic compounds (Elkholy & Morsy, 2006).

  • Novel Synthetic Routes

    A novel synthesis approach was reported for producing dihydropyrindines and tetrahydroquinolines, demonstrating the creative synthetic strategies to access complex cyclic compounds with potential for further functionalization (Yehia et al., 2002).

  • Synthesis and Positive Inotropic Effects

    Investigation into derivatives such as the N-isobutyryl derivative (S903) for their positive inotropic effects, indicates the potential for these compounds in medical applications, such as treating heart conditions (Santangelo et al., 2010).

Potential Biological Applications

Although direct studies on "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" specifically for biological applications are not highlighted, research on related tetrahydroquinoline derivatives suggests a wide interest in exploring these compounds for therapeutic uses.

  • Histone Deacetylase Inhibitors

    Tetrahydroquinoline derivatives have been studied for their role as potent histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy (Liu et al., 2015).

  • Sigma-1 Receptor Antagonists

    The synthesis and evaluation of novel tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment highlight the diverse therapeutic areas these compounds could impact (Lan et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound based on its properties and potential uses.


Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

N-cyclopentyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-13(2)20(26)23-11-5-6-14-9-10-16(12-17(14)23)22-19(25)18(24)21-15-7-3-4-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFYKMERIXKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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